Linker-Length Advantage: Propan-1-one Spacer vs. Methanone Analogs for Conformational Sampling
The target compound carries a propan-1-one linker (three methylene units) connecting the 2-bromophenyl ring to the dihydropyrido[4,3-d]pyrimidine core. The closest commercially available comparator, (2-bromophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone (CAS 1797637-09-2), possesses a single-carbon methanone linker [1]. The propan-1-one linker introduces two additional rotatable bonds, increasing the total rotatable-bond count from 2 (methanone analog) to 4 (target compound). This increased flexibility allows the bromophenyl ring to sample a larger conformational space and potentially access sub-pockets that the rigid methanone cannot reach, a principle consistent with linker-length SAR observed in 7,8-dihydropyrido[4,3-d]pyrimidine antiviral and BET-bromodomain series [2][3].
| Evidence Dimension | Number of rotatable bonds (proxy for conformational flexibility) |
|---|---|
| Target Compound Data | 4 rotatable bonds (calculated from SMILES) |
| Comparator Or Baseline | 2 rotatable bonds for (2-bromophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone (CAS 1797637-09-2) |
| Quantified Difference | +2 rotatable bonds (2-fold increase in flexible torsions) |
| Conditions | Calculated from 2D molecular structure; no experimental binding data available for either compound |
Why This Matters
For users designing fragment-growing campaigns or optimizing binding to flexible protein pockets, the additional degrees of freedom directly impact the entropic component of the Gibbs free energy of binding, which can be the difference between a hit and a miss in a screening cascade.
- [1] Kuujia.com. (2-bromophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone – Entry for CAS 1797637-09-2. View Source
- [2] MDPI Drugs and Drug Candidates (2025) 'Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors', 4(4), 47. doi:10.3390/ddc4040047. View Source
- [3] Ayoub, A.T. et al. (2017) 'BET Bromodomain Inhibitors with One-Step Synthesis Discovered from Virtual Screen', Journal of Medicinal Chemistry, 60(6), pp. 2368–2384. View Source
